![molecular formula C11H12O3 B1338891 4-Formyl-2,6-dimethylphenyl acetate CAS No. 95306-94-8](/img/structure/B1338891.png)
4-Formyl-2,6-dimethylphenyl acetate
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Overview
Description
“4-Formyl-2,6-dimethylphenyl acetate” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-Formyl-2,6-dimethylphenyl acetate” were not found, it’s worth noting that compounds like these can be synthesized using various methods. For instance, Suzuki–Miyaura coupling is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The InChI code for “4-Formyl-2,6-dimethylphenyl acetate” is 1S/C11H12O3/c1-7-4-10 (6-12)5-8 (2)11 (7)14-9 (3)13/h4-6H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can be involved in Suzuki–Miyaura coupling, a common carbon–carbon bond-forming reaction . Another potential reaction is the catalytic protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis
“4-Formyl-2,6-dimethylphenyl acetate” is a solid at room temperature . It has a molecular weight of 192.21 . The compound’s InChI code provides further information about its molecular structure .Scientific Research Applications
Building Block in Organic Synthesis
“4-Formyl-2,6-dimethylphenyl acetate” is a valuable building block in organic synthesis . It can be used to construct a variety of complex organic molecules, contributing to the development of new drugs, materials, and other chemical products .
Photocatalysis
This compound has been used in the synthesis of a two-dimensional covalent organic framework (COF) for photocatalysis . The resulting COF demonstrated remarkable photocatalytic activity in hydroxylation . This is attributed to the exposure of narrow-energy-gap cores in the COF pores, in conjunction with efficient charge transport following light absorption .
Material Science
In material science, “4-Formyl-2,6-dimethylphenyl acetate” can be used to create advanced materials with unique functionalities . Scientists with experience in areas such as life science, material science, chemical synthesis, chromatography, and analytical research have used this compound .
Chromatography
The compound can be used in chromatography, a laboratory technique for the separation of mixtures . It can serve as a stationary phase component or a mobile phase modifier, affecting the separation efficiency and selectivity .
Analytical Research
“4-Formyl-2,6-dimethylphenyl acetate” can be used in various analytical research applications . For example, it can be used as a reference standard in the calibration of analytical instruments, or as a reagent in analytical methods .
Chemical Synthesis
This compound can be used in chemical synthesis processes . It can participate in various chemical reactions, serving as a reactant, catalyst, or solvent .
Always refer to the product’s Certificate of Analysis for more information .
Future Directions
While specific future directions for “4-Formyl-2,6-dimethylphenyl acetate” were not found, compounds like these are often used in research and development of new materials and reactions. For example, a compound with a similar structure was used as a building block in the synthesis of a two-dimensional covalent organic framework .
properties
IUPAC Name |
(4-formyl-2,6-dimethylphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTIBBMRARODJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535467 |
Source
|
Record name | 4-Formyl-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2,6-dimethylphenyl acetate | |
CAS RN |
95306-94-8 |
Source
|
Record name | 4-Formyl-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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